molecular formula C10H6N2 B1310431 3-Isoquinolinecarbonitrile CAS No. 26947-41-1

3-Isoquinolinecarbonitrile

Cat. No. B1310431
CAS RN: 26947-41-1
M. Wt: 154.17 g/mol
InChI Key: GXXBVBVNGMCFIU-UHFFFAOYSA-N
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Description

3-Isoquinolinecarbonitrile is a chemical compound that belongs to the isoquinoline family, a group of heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and structural motifs.

Synthesis Analysis

The synthesis of isoquinoline derivatives has been a subject of extensive research. A general approach for synthesizing isoquinoline derivatives, such as 3H-pyrazolo[3,4-c]isoquinolines, involves cascade imination/intramolecular decarboxylative coupling, which requires a bimetallic Pd-Cu system for pyrazole-based substrates to achieve superior yields . Another efficient one-pot synthesis method for isoquinolin-3-ones utilizes the Ugi four-component reaction (Ugi-4CR) followed by HClO4-mediated intramolecular condensation . Additionally, 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone, a related compound, can be synthesized from isoquinoline through a three-step reaction involving sulfonation, hydroxylation, and hydrogenation . A tandem approach using 2-azido-3-arylacrylates and alpha-diazocarbonyl compounds has also been reported to yield isoquinolines through a Wolff rearrangement, aza-Wittig reaction, and electrocyclic ring closure .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be complex and diverse. For instance, the synthesis of 1,2,3,4-tetrahydrospiro[isoquinoline-4,1'-cyclopentane]-3-imines involves the condensation of bromomethylphenyl-cyclopentanecarbonitrile with primary amines, leading to spirocyclic systems with unique structural features . The structures of these compounds are often confirmed using techniques such as NMR, IR spectroscopy, and X-ray diffraction .

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions. For example, 3-hydroxy-7,8-benzo-1,2,3,4-tetrahydroquinoline can be synthesized and used in azo coupling reactions to detect nitrate and nitrite anions, yielding 3-hydroxy-6-(R-phenylazo)-7,8-benzo-1,2,3,4-tetrahydroquinolines with confirmed structures . The reactivity of isoquinoline derivatives is influenced by the presence of functional groups and the overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are determined by their molecular structure. For instance, the bathochromic shift observed in the UV spectrum of certain azo-coupled isoquinoline derivatives is attributed to strong intramolecular hydrogen bonding, which is confirmed by X-ray diffraction data . The synthesis of 3,4-fused isoquinolin-1(2H)-one analogs demonstrates the influence of ortho-substituents on the reactivity and properties of the resulting compounds .

Scientific Research Applications

  • 3-Isoquinolinecarbonitrile is a chemical compound with the formula C10H6N2 . It has a molecular weight of 154.17 .
  • It’s used in the field of chemical research .
  • One specific application of 3-Isoquinolinecarbonitrile that I found is as an analytical standard in the study of the thermal degradation of 2-chlorobenzylidenemalononitrile (CS riot control agent) at elevated temperatures .

Safety And Hazards

3-Isoquinolinecarbonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . In case of skin contact, wash with plenty of soap and water. If swallowed, call a poison center or doctor/physician if you feel unwell .

properties

IUPAC Name

isoquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXBVBVNGMCFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408098
Record name 3-Isoquinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isoquinolinecarbonitrile

CAS RN

26947-41-1
Record name 3-Isoquinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Isoquinolinecarbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
TA Kluchinsky Jr, MV Sheely, PB Savage… - … of Chromatography A, 2002 - Elsevier
… Formation of the compounds cis-2-cyanocinnamonitrile, 3-quinolinecarbonitrile, and 3-isoquinolinecarbonitrile is of interest as they are likely produced through free radical mechanisms […
Number of citations: 31 www.sciencedirect.com
KC Langry - Organic preparations and procedures international, 1994 - Taylor & Francis
… However, since attempted reduction of 3isoquinolinecarbonitrile (21) in MeOHRFA generated a red solution and low yields of the amine, so 22 was prepared in HCVMeOH. …
Number of citations: 17 www.tandfonline.com
JA Garduno, JJ Garcı́a - ACS Catalysis, 2015 - ACS Publications
Amidines and 2-substituted benzoxazoles were synthesized from N-heterocyclic nitriles under mild conditions (50 C, 48 h, two steps) in an atom-economical process that involves …
Number of citations: 24 pubs.acs.org
Y KIKUGAWA, M KURAMOTO, I SAITO… - Chemical and …, 1973 - jstage.jst.go.jp
… In the cases of 2- or 4-quinolinecarbonitrile (IX or X) and 1— or 3—isoquinolinecarbonitrile (XI or XII), the yields of the products were improved by the presence of water or alcohol (See …
Number of citations: 18 www.jstage.jst.go.jp
菊川靖雄, 倉本**志, 斎藤勲, 山田俊一 - Chemical and Pharmaceutical …, 1973 - jlc.jst.go.jp
… In the cases of 2- or 4-quinolinecarbonitrile (IX or X) and 1— or 3—isoquinolinecarbonitrile (XI or XII), the yields of the products were improved by the presence of water or alcohol (See …
Number of citations: 2 jlc.jst.go.jp
M Sera, M Yamashita, Y Ono, T Tabata… - … Process Research & …, 2014 - ACS Publications
An efficient large-scale synthesis of a novel DPP-4 inhibitor 1, an isoquinolone derivative bearing an aminomethyl group at the 3-position and carbamoylmethoxy group at the 6-position…
Number of citations: 14 pubs.acs.org
TA Kluchinsky Jr - 2001 - search.proquest.com
… products observed in the previous work cited [1, 2] (benzylidenemalononitrile, cis and trans isomers of 2-cyanocinnamonitrile, 3quinolinecarbinitrile, and 3-isoquinolinecarbonitrile) …
Number of citations: 1 search.proquest.com
N Zhang, S Ayral-Kaloustian, T Nguyen… - Bioorganic & medicinal …, 2009 - Elsevier
… According to the procedure used to prepare 10, starting from 3-isoquinolinecarbonitrile, 17 was obtained as a white solid: mp 275–277 C; 1 H NMR (CDCl 3 ) δ 4.44 (m, 2H), 4.93 (t, J = …
Number of citations: 42 www.sciencedirect.com
LN Dawe - 2009 - library-archives.canada.ca
… Methyl isoquinoline-3-carboximidoate was generated in situ by reaction of 3-isoquinolinecarbonitrile (0.65 g, 4.21 mmol) with a solution of sodium methoxide, produced by dissolving …
Number of citations: 4 library-archives.canada.ca
TA Kluchinsky, PB Savage, R Fitz, PA Smith - AIHA Journal, 2002 - Taylor & Francis
High temperature dispersion (greater than 700C) of the riot control agent ortho-chlorobenzylidenemalononitrile (CS) has previously been shown to produce a number of organic thermal …
Number of citations: 22 www.tandfonline.com

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